(1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid synthesis
(1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid synthesis
An In-depth Technical Guide to the Synthesis of (1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid is a pivotal building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct complex molecular architectures.[1][2] The presence of a fluorine atom at the 6-position can significantly enhance the metabolic stability and binding affinity of derivative compounds, while the N-Boc protecting group offers stability and directs the regioselectivity of key synthetic transformations. This guide provides a comprehensive overview of the most efficient and mechanistically robust strategy for its synthesis: a two-step sequence involving N-protection followed by a regioselective Iridium-catalyzed C-H borylation. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss critical aspects of purification and characterization.
Introduction: Strategic Importance in Drug Discovery
Indole derivatives are a cornerstone scaffold in a vast array of natural products and pharmaceuticals.[3] The ability to functionalize the indole core at specific positions is crucial for developing novel therapeutic agents. Indolylboronic acids and their esters have emerged as exceptionally versatile intermediates due to their stability, low toxicity, and high reactivity in cross-coupling reactions.[1][3][4]
The target molecule, (1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid, offers three key strategic advantages for drug development:
-
The Boronic Acid Handle (C2): Enables the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents.[5]
-
The N-Boc Group: Protects the indole nitrogen from undesired side reactions and, critically, acts as a sterically bulky directing group, ensuring high regioselectivity in the borylation step.[6]
-
The Fluoro Group (C6): Fluorine substitution is a common strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability (by blocking potential sites of oxidation), and binding interactions.
While traditional methods for synthesizing arylboronic acids often involve lithium-halogen exchange from a pre-functionalized halide, modern approaches leveraging transition-metal-catalyzed C-H activation offer superior atom economy and a more streamlined synthetic route.[3][4]
The Synthetic Pathway: A Mechanistic Approach
The most effective synthesis of the title compound is achieved through a two-step process starting from commercially available 6-fluoroindole. This strategy hinges on the powerful and selective Iridium-catalyzed C-H borylation reaction.
Caption: Overall synthetic workflow.
Step 1: N-Boc Protection of 6-Fluoroindole
The initial step involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group. This is a standard procedure, typically achieved by reacting 6-fluoroindole with di-tert-butyl dicarbonate ((Boc)₂) in the presence of a base like 4-(dimethylamino)pyridine (DMAP) or triethylamine (TEA) in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
Causality: The installation of the Boc group is critical for two reasons:
-
Protection: It deactivates the otherwise reactive N-H bond, preventing it from interfering with the subsequent iridium catalyst.
-
Regiocontrol: The Boc group is sterically demanding. This bulkiness disfavors catalytic approach at the adjacent C7 position, thereby directing the borylation catalyst to the electronically favorable and sterically accessible C2 position.[6]
Step 2: Iridium-Catalyzed C-H Borylation
This is the key transformation that installs the boron moiety. The reaction utilizes an iridium catalyst, a bipyridine ligand, and a boron source, typically bis(pinacolato)diboron (B₂pin₂).
-
Catalyst System: A common and highly effective catalyst is generated in situ from a precursor like [Ir(OMe)(COD)]₂ (COD = 1,5-cyclooctadiene) and a sterically hindered ligand such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy).[7]
-
Boron Source: B₂pin₂ is the most widely used reagent, which, upon reaction, yields a stable boronic acid pinacol ester.
-
Regioselectivity: While borylation of unprotected indoles can yield a mixture of isomers or favor C3 or C7 functionalization, the N-Boc group reliably directs the reaction to the C2 position.[5][8] This selectivity is a cornerstone of this synthetic strategy.
The Catalytic Cycle: The generally accepted mechanism for this reaction involves an Ir(III)/Ir(V) cycle.[9][10]
Caption: Simplified Ir(III)/Ir(V) catalytic cycle for C-H borylation.
-
Oxidative Addition: The active Ir(III) catalyst reacts with the C-H bond at the C2 position of the N-Boc-6-fluoroindole in an oxidative addition step, forming an Ir(V) hydride intermediate.[10]
-
Reductive Elimination: This high-valent species then undergoes reductive elimination, releasing a molecule of pinacol borane (HBpin) and forming an Ir(III)-aryl complex.
-
Borylation/Catalyst Regeneration: The Ir(III)-aryl complex reacts with B₂pin₂ to form the desired aryl-boronate ester product and regenerate the active Ir(III) catalyst, which re-enters the cycle.[9][10]
Step 3: Hydrolysis to the Boronic Acid
The direct product of the borylation is the pinacol ester, which is often more stable and easier to handle than the free boronic acid.[1] For applications requiring the free boronic acid, the ester can be hydrolyzed. A common method involves oxidative cleavage with sodium periodate (NaIO₄) in a biphasic solvent system (e.g., THF/water) followed by an acidic workup.
Detailed Experimental Protocol
This protocol is a representative synthesis and should be adapted and optimized based on laboratory conditions and scale.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Purpose |
| 6-Fluoroindole | C₈H₆FN | 135.14 | Starting Material |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | Boc Protecting Group |
| 4-(Dimethylamino)pyridine | C₇H₁₀N₂ | 122.17 | Catalyst (Protection) |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |
| [Ir(OMe)(COD)]₂ | C₁₈H₃₀Ir₂O₂ | 662.88 | Catalyst Precursor |
| 4,4'-Di-tert-butyl-2,2'-bipyridine | C₁₈H₂₄N₂ | 268.40 | Ligand |
| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | 253.94 | Boron Source |
| n-Hexane | C₆H₁₄ | 86.18 | Solvent |
| Sodium Periodate | NaIO₄ | 213.89 | Hydrolysis Reagent |
| Hydrochloric Acid (1M) | HCl | 36.46 | Acidic Workup |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent |
Part A: Synthesis of 1-Boc-6-fluoroindole
-
To a solution of 6-fluoroindole (1.0 eq) in anhydrous THF, add 4-(dimethylamino)pyridine (0.1 eq) and di-tert-butyl dicarbonate (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product, which can be purified by flash chromatography (eluting with a hexane/ethyl acetate gradient) to afford pure 1-Boc-6-fluoroindole.
Part B: Synthesis of (1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid
-
In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine [Ir(OMe)(COD)]₂ (1.5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (3.0 mol%), and bis(pinacolato)diboron (1.5 eq).
-
Add anhydrous n-hexane as the solvent.
-
Add 1-Boc-6-fluoroindole (1.0 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 16-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, remove the solvent under reduced pressure. The resulting crude product is the pinacol ester.
-
To the crude ester, add a mixture of THF and water (2:1). Cool the mixture in an ice bath.
-
Add sodium periodate (NaIO₄, 3.0 eq) portion-wise and stir vigorously for 2-4 hours, allowing it to warm to room temperature.
-
Filter the reaction mixture to remove solids. Acidify the filtrate to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.
Purification and Characterization
Purification: Purifying boronic acids can be challenging due to their propensity to form trimeric, anhydride-like structures called boroxines upon dehydration.[11]
-
Recrystallization: This is often the most effective method for obtaining high-purity material. A solvent system like ethyl acetate/hexane or dichloromethane/pentane can be effective.[1] The optimal recrystallization temperature should be kept moderate (e.g., 60°C) to minimize decomposition.[1]
-
Acid-Base Extraction: An impure boronic acid can be dissolved in an organic solvent (like diethyl ether) and extracted into an aqueous basic solution (e.g., 1M NaOH). The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, re-acidified to precipitate the pure boronic acid, and extracted back into an organic solvent.[12][13]
-
Silica Gel Chromatography: While possible, it can be problematic. Boronic acids may streak on standard silica gel. Using a mobile phase containing a small amount of acid (like acetic acid) or using deactivated silica can sometimes improve separation.[11]
Stability and Storage: N-Boc-indole-2-boronic acid derivatives are not exceptionally stable, especially at elevated temperatures.[1] For long-term storage, it is advisable to store the compound as its more stable pinacol ester at low temperatures (-20°C) under an inert atmosphere.[14]
Characterization: Standard analytical techniques should be used to confirm the structure and purity of the final product:
-
¹H NMR: To confirm the proton environment, including the disappearance of the C2-H proton signal and the presence of Boc and aromatic protons.
-
¹³C NMR: To verify the carbon skeleton.
-
¹⁹F NMR: To confirm the presence and environment of the fluorine atom.
-
¹¹B NMR: To characterize the boron species (a broad singlet is typical for a trigonal boronic acid).
-
Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
Conclusion
The synthesis of (1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid is most effectively accomplished via a modern C-H activation strategy. The two-step sequence of N-Boc protection followed by a highly regioselective iridium-catalyzed borylation provides a direct and atom-economical route to this valuable building block. Understanding the mechanistic role of the Boc protecting group and the Ir(III)/Ir(V) catalytic cycle is key to optimizing this transformation. While the purification and handling of the final boronic acid require care due to stability considerations, this synthetic pathway represents the state-of-the-art for accessing this and related indole-2-boronic acids for applications in drug discovery and development.
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